3-Bromo-1-chloro-2-naphthaldehyde
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Overview
Description
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde typically involves the bromination and chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenecarboxaldehydes.
Oxidation Products: 3-bromo-1-chloro-2-naphthoic acid.
Reduction Products: 3-bromo-1-chloro-2-naphthalenemethanol.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-naphthaldehyde
- 1-Chloro-2-naphthaldehyde
- 3-Bromo-1-chloro-2-naphthoic acid
Uniqueness
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution pattern allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C11H6BrClO |
---|---|
Molecular Weight |
269.52 g/mol |
IUPAC Name |
3-bromo-1-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H |
InChI Key |
BEDBDZPWRGVYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br |
Origin of Product |
United States |
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